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Abstract
This application note details a stability-indicating ultraviolet-high performance liquid

chromatography (UV-HPLC) method for the comprehensive impurity profiling of Carisoprodol.
The developed method is sensitive, specific, accurate, and precise, making it suitable for

routine quality control and stability testing of Carisoprodol in bulk drug and pharmaceutical

formulations. The method effectively separates Carisoprodol from its known impurities and

degradation products generated under forced degradation conditions. All experimental

protocols and validation data are presented in accordance with International Council for

Harmonisation (ICH) guidelines.

Introduction
Carisoprodol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain.

[1][2] During its synthesis and storage, various process-related and degradation impurities can

arise, which may affect the safety and efficacy of the final drug product.[1] Therefore, a reliable

analytical method is crucial for the identification and quantification of these impurities. This

application note describes the development and validation of a UV-HPLC method for the

impurity profiling of Carisoprodol.
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HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler,

column oven, and a UV-Vis detector.

Chemicals: HPLC grade acetonitrile and methanol, analytical grade potassium dihydrogen

phosphate, orthophosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen

peroxide. Reference standards of Carisoprodol and its known impurities were procured

from certified vendors.

Chromatographic Conditions
The following chromatographic conditions were optimized for the separation of Carisoprodol
and its impurities:

Parameter Condition

Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)

Mobile Phase

A mixture of 10 mM potassium dihydrogen

orthophosphate buffer (pH adjusted to 3.5 with

orthophosphoric acid), methanol, and

acetonitrile in a ratio of 60:20:20 (v/v/v).[3]

Flow Rate 1.0 mL/min

Column Temperature 30 °C[4][5]

Detection Wavelength 240 nm[3]

Injection Volume 20 µL

Run Time 30 minutes

Protocols
Standard and Sample Preparation

Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Carisoprodol
reference standard in the mobile phase to obtain a concentration of 250 µg/mL.

Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at

a concentration of approximately 10 µg/mL each in the mobile phase.
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Sample Solution: Accurately weigh and dissolve the sample (bulk drug or powdered tablets)

in the mobile phase to obtain a final concentration of approximately 250 µg/mL of

Carisoprodol.

Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the

method.[6][7] The sample was subjected to the following stress conditions:

Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N HCl and kept at 60

°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N NaOH and kept at

60 °C for 24 hours. The solution was then neutralized with 0.1 N HCl.

Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 3% H₂O₂ and kept

at room temperature for 24 hours.

Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 48 hours.

Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 48

hours.

After degradation, the samples were diluted with the mobile phase to the target concentration

and analyzed.

Method Validation
The developed method was validated according to ICH guidelines for the following parameters:

System Suitability: The system suitability was evaluated by injecting six replicate injections of

the standard solution. The %RSD for the peak area and retention time should be less than

2.0%.

Specificity: The specificity of the method was determined by analyzing the chromatograms of

the blank, placebo, Carisoprodol standard, and the stressed samples. The peaks of the

impurities should be well-resolved from the Carisoprodol peak.
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Linearity: Linearity was established by analyzing a series of solutions containing

Carisoprodol and its impurities at five different concentrations ranging from the Limit of

Quantification (LOQ) to 150% of the target concentration. The correlation coefficient (r²)

should be greater than 0.999.

Accuracy: The accuracy of the method was determined by the recovery of known amounts of

impurities spiked into the sample solution at three concentration levels (50%, 100%, and

150%). The recovery should be within 98.0% to 102.0%.

Precision: The precision of the method was evaluated by analyzing six replicate samples at

the target concentration on the same day (repeatability) and on different days (intermediate

precision). The %RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined

based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

Robustness: The robustness of the method was assessed by making small, deliberate

variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column

temperature (±2 °C), and mobile phase composition (±2%).

Data Presentation
System Suitability

Parameter Acceptance Criteria Observed Value

%RSD of Peak Area ≤ 2.0% 0.8%

%RSD of Retention Time ≤ 2.0% 0.3%

Tailing Factor ≤ 2.0 1.2

Theoretical Plates ≥ 2000 5800

Linearity
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Analyte Linearity Range (µg/mL) Correlation Coefficient (r²)

Carisoprodol 1 - 30 0.9998

Impurity A 0.1 - 1.5 0.9995

Impurity B 0.1 - 1.5 0.9996

Impurity D 0.1 - 1.5 0.9992

Accuracy (Recovery)
Impurity Spiked Level

% Recovery (Mean ± SD,
n=3)

Impurity A 50% 99.5 ± 0.4

100% 100.2 ± 0.3

150% 100.8 ± 0.5

Impurity B 50% 99.8 ± 0.6

100% 100.5 ± 0.2

150% 101.1 ± 0.4

Precision
Analyte Repeatability (%RSD, n=6)

Intermediate Precision
(%RSD, n=6)

Carisoprodol 0.7% 1.1%

Impurity A 1.2% 1.5%

Impurity B 1.1% 1.6%

LOD and LOQ
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Analyte LOD (µg/mL) LOQ (µg/mL)

Carisoprodol 0.05 0.15

Impurity A 0.03 0.1

Impurity B 0.03 0.1
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Caption: Workflow for UV-HPLC Method Development.
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Caption: Logical Relationship in Impurity Profiling.

Conclusion
The developed and validated UV-HPLC method is demonstrated to be simple, rapid, and

reliable for the quantitative determination of Carisoprodol and its impurities. The method's

stability-indicating capability makes it a valuable tool for quality control and stability assessment

of Carisoprodol in the pharmaceutical industry. The clear separation of the parent drug from

its potential impurities ensures the safety and efficacy of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. synthinkchemicals.com [synthinkchemicals.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1668446?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668446?utm_src=pdf-body
https://www.benchchem.com/product/b1668446?utm_src=pdf-body
https://www.benchchem.com/product/b1668446?utm_src=pdf-custom-synthesis
https://synthinkchemicals.com/product-category/impurities/carisoprodol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. veeprho.com [veeprho.com]

3. sphinxsai.com [sphinxsai.com]

4. drugfuture.com [drugfuture.com]

5. trungtamthuoc.com [trungtamthuoc.com]

6. medcraveonline.com [medcraveonline.com]

7. Development of forced degradation and stability indicating studies of drugs—A review -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: A Robust UV-HPLC Method for
Impurity Profiling of Carisoprodol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668446#uv-hplc-method-development-for-
carisoprodol-impurity-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://veeprho.com/product-category/carisoprodol-impurities/
https://sphinxsai.com/2016/ph_vol9_no3/1/(171-180)V9N3PT.pdf
https://www.drugfuture.com/Pharmacopoeia/usp35/PDF/5920-5921%20Carisoprodol.pdf
https://trungtamthuoc.com/pdf/carisoprodol-usp-ttt.pdf
http://medcraveonline.com/JAPLR/JAPLR-03-00073.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5761119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5761119/
https://www.benchchem.com/product/b1668446#uv-hplc-method-development-for-carisoprodol-impurity-profiling
https://www.benchchem.com/product/b1668446#uv-hplc-method-development-for-carisoprodol-impurity-profiling
https://www.benchchem.com/product/b1668446#uv-hplc-method-development-for-carisoprodol-impurity-profiling
https://www.benchchem.com/product/b1668446#uv-hplc-method-development-for-carisoprodol-impurity-profiling
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668446?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

